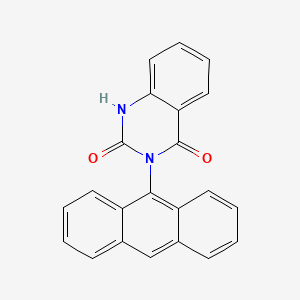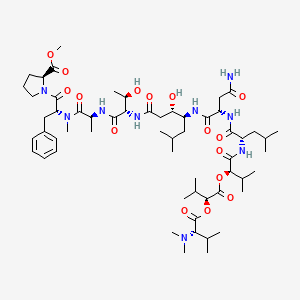![molecular formula C16H14IN7O2 B10773681 4-[2-[[7-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-(125I)iodanylphenol](/img/structure/B10773681.png)
4-[2-[[7-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-(125I)iodanylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[125I]ZM-241385: is a radiolabeled derivative of ZM-241385, a potent and selective antagonist of the adenosine A2A receptor. This compound is used extensively in scientific research to study the adenosine A2A receptor, which plays a crucial role in various physiological processes, including cardiovascular function, immune response, and neurological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ZM-241385 involves multiple steps, starting from commercially available 2-furanhydrazide. The key steps include the formation of a triazolo-triazine scaffold and subsequent functionalization to introduce the desired substituents. The radiolabeling with iodine-125 is typically performed using an electrophilic substitution reaction, where the iodine-125 isotope is introduced into the molecule under specific conditions to ensure high radiochemical purity and yield .
Industrial Production Methods: Industrial production of [125I]ZM-241385 involves scaling up the laboratory synthesis procedures while ensuring compliance with regulatory standards for radiopharmaceuticals. This includes stringent quality control measures to ensure the purity, specific activity, and stability of the radiolabeled compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [125I]ZM-241385 can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common in typical experimental conditions.
Substitution: Electrophilic substitution reactions are crucial for the radiolabeling process, where iodine-125 is introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Iodine-125 is introduced using electrophilic iodination reagents under controlled conditions to achieve high specificity.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of [125I]ZM-241385, which can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
Chemistry: [125I]ZM-241385 is used as a radioligand in binding studies to investigate the properties and functions of the adenosine A2A receptor. It helps in understanding the receptor’s binding affinity, kinetics, and interaction with other molecules.
Biology: In biological research, [125I]ZM-241385 is used to study the distribution and density of adenosine A2A receptors in various tissues. This information is crucial for understanding the physiological and pathological roles of these receptors in different biological systems.
Medicine: The compound is used in medical research to explore the potential therapeutic applications of adenosine A2A receptor antagonists. This includes investigating their role in treating conditions such as Parkinson’s disease, cardiovascular diseases, and certain types of cancer.
Industry: In the pharmaceutical industry, [125I]ZM-241385 is used in drug development and screening processes to identify new compounds that can modulate the adenosine A2A receptor. This helps in the discovery of new therapeutic agents with potential clinical applications.
Mechanism of Action
[125I]ZM-241385 exerts its effects by selectively binding to the adenosine A2A receptor, thereby blocking the action of endogenous adenosine. This inhibition leads to various physiological effects, depending on the tissue and context. The molecular targets include the adenosine A2A receptor, which is coupled to G-proteins and modulates intracellular signaling pathways such as cyclic adenosine monophosphate (cAMP) production .
Comparison with Similar Compounds
SCH-58261: Another selective adenosine A2A receptor antagonist with similar binding properties.
Istradefylline: A clinically approved adenosine A2A receptor antagonist used in the treatment of Parkinson’s disease.
Ciforadenant: An investigational adenosine A2A receptor antagonist with potential anti-cancer properties.
Uniqueness: [125I]ZM-241385 is unique due to its radiolabeling with iodine-125, which allows for precise and sensitive detection in various experimental settings. This radiolabeling enhances its utility in receptor binding studies, imaging, and other applications where high sensitivity is required.
Properties
Molecular Formula |
C16H14IN7O2 |
|---|---|
Molecular Weight |
461.23 g/mol |
IUPAC Name |
4-[2-[[7-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-(125I)iodanylphenol |
InChI |
InChI=1S/C16H14IN7O2/c17-10-8-9(3-4-11(10)25)5-6-19-15-21-14(18)24-16(22-15)20-13(23-24)12-2-1-7-26-12/h1-4,7-8,25H,5-6H2,(H3,18,19,20,21,22,23)/i17-2 |
InChI Key |
RVECQPQWOUQTSZ-QZIRHQCUSA-N |
Isomeric SMILES |
C1=COC(=C1)C2=NN3C(=NC(=NC3=N2)NCCC4=CC(=C(C=C4)O)[125I])N |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=NC(=NC3=N2)NCCC4=CC(=C(C=C4)O)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(5-hydroxy-2-methylphenyl)-8-(2-methoxyphenyl)-1-methyl-](/img/structure/B10773599.png)
![N-[3-[(1S,7S)-3-amino-4-thia-2-azabicyclo[5.1.0]oct-2-en-1-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10773600.png)


![[1-[2-[[5-amino-2-[[2-[[2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoylamino]-4-bromobutyl]boronic acid](/img/structure/B10773615.png)

![(2R)-N-[4-(benzoyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B10773631.png)

![2-[(E)-({3-[(4-benzoylphenyl)methoxy]phenyl}methylidene)amino]guanidine](/img/structure/B10773642.png)
![[(2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773654.png)
![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B10773661.png)
methyl]-2,6-dimethylbenzamide](/img/structure/B10773678.png)

![2-chloro-N-[(S)-[(2S)-1-methylpiperidin-2-yl]-phenylmethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10773692.png)
